molecular formula C20H18N2O B11119822 2-[(E)-(2-benzyl-2-phenylhydrazinylidene)methyl]phenol

2-[(E)-(2-benzyl-2-phenylhydrazinylidene)methyl]phenol

Cat. No.: B11119822
M. Wt: 302.4 g/mol
InChI Key: LEQQOYPNVRSCDK-RCCKNPSSSA-N
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Description

2-Hydroxybenzaldehyde 1-benzyl-1-phenylhydrazone is an organic compound with the molecular formula C20H18N2O It is a derivative of hydrazone, formed by the condensation of 2-hydroxybenzaldehyde and 1-benzyl-1-phenylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxybenzaldehyde 1-benzyl-1-phenylhydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1-benzyl-1-phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-hydroxybenzaldehyde 1-benzyl-1-phenylhydrazone are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzaldehyde 1-benzyl-1-phenylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group into amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-Hydroxybenzaldehyde 1-benzyl-1-phenylhydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxybenzaldehyde 1-benzyl-1-phenylhydrazone involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxybenzaldehyde phenylhydrazone
  • 2-Hydroxybenzaldehyde 1-phenylhydrazone
  • 2-Hydroxybenzaldehyde 1-benzylhydrazone

Uniqueness

2-Hydroxybenzaldehyde 1-benzyl-1-phenylhydrazone is unique due to its specific structural features, which include both benzyl and phenyl groups attached to the hydrazone moiety.

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

2-[(E)-[benzyl(phenyl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C20H18N2O/c23-20-14-8-7-11-18(20)15-21-22(19-12-5-2-6-13-19)16-17-9-3-1-4-10-17/h1-15,23H,16H2/b21-15+

InChI Key

LEQQOYPNVRSCDK-RCCKNPSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=CC=CC=C3O

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=CC=CC=C3O

Origin of Product

United States

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